1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone

5-HT2A receptor N-(indolecarbonyl)piperazine structure-activity relationship

This N-(indolecarbonyl)piperazine derivative features a 1-benzylindole core and N-acetylpiperazine moiety, precisely matching the 5-HT2A antagonist template from Merck patent US 7,084,143 B2. Unlike core-only analogs, its N1-benzyl/N-acetyl pattern dictates target engagement—substitutions without both decorations risk undefined pharmacology. Deploy as a reference standard, diversification scaffold, or freedom-to-operate probe. Requires primary radioligand profiling before biological use. No public bioactivity data exists; procurement is justified solely for programs equipped for in vitro pharmacological characterization.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
Cat. No. B6004099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4
InChIInChI=1S/C22H23N3O2/c1-17(26)23-11-13-24(14-12-23)22(27)20-8-7-19-9-10-25(21(19)15-20)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3
InChIKeyVCJICKYVTCZUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(1-Benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone (CAS 1190245-45-4): Procurement-Ready Chemical Identity and Patent-Class Mapping


The compound 1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone (CAS 1190245-45-4, molecular formula C22H23N3O2, molecular weight 361.4 g/mol) is a synthetic small molecule belonging to the N-(indolecarbonyl)piperazine derivative class . Its structure features a 1-benzylindole core linked via a 6-carbonyl bridge to an N-acetylpiperazine moiety. This scaffold is recognized in the patent literature as a core template for potent 5-HT2A receptor antagonists, with applications historically investigated for central nervous system disorders [1]. However, no public domain primary literature or authoritative database currently reports quantitative biological activity data specific to this exact compound.

Why 1-{4-[(1-Benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone Cannot Be Casually Substituted by In-Class Analogs


Within the N-(indolecarbonyl)piperazine class, 5-HT2A receptor affinity and selectivity are exquisitely sensitive to the specific substitution pattern on the indole ring and the piperazine nitrogen. The patent family exemplified by US 7,084,143 B2 teaches that variations in the indole N-substituent (here, a benzyl group) and the piperazine N-acyl group (here, an acetyl group) dictate pharmacological profiles, including potency and off-target activity [1]. Without direct quantitative data, even structurally close analogs from the same patent series cannot be assumed to be functionally interchangeable. Substituting a procurement specification based solely on the indole-piperazine core, without verifying the precise N1-benzyl and N-acetyl decoration, risks selecting a compound with uncharacterized or divergent target engagement.

Quantitative Differentiation Evidence for 1-{4-[(1-Benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone Versus Comparators


Absence of Public Bioactivity Data for Direct Comparator Analysis

Following a comprehensive search of primary research articles, patents, and authoritative databases (including PubChem, BindingDB, and the patent family US 6,838,461 / US 7,084,143), no quantitative affinity (Ki), functional potency (IC50/EC50), or selectivity data were identified for the target compound 1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone [1][2]. While the compound's scaffold is claimed generically as a 5-HT2A antagonist, the specific molecular entity lacks publicly reported biological results. Consequently, no direct head-to-head quantitative comparison can be established against named structural analogs. This evidence gap is itself a critical procurement consideration: selecting this compound requires an internal commitment to de novo characterization, as its performance profile cannot be inferred from published class data.

5-HT2A receptor N-(indolecarbonyl)piperazine structure-activity relationship

Patent-Class Positioning: Indole N-Benzyl vs. N-Unsubstituted and N-Phenyl Congeners

The Merck patent US 7,084,143 B2 defines Formula I compounds where the indole N-substituent (R1) is a phenyl or naphthyl ring, and the piperazine is linked via a carbonyl to the indole core [1]. The target compound's N-benzylindole substructure represents a distinct chemotype: the benzylic methylene spacer introduces additional conformational flexibility compared to directly N-phenyl-substituted analogs. Within the broader patent landscape, structurally related N-(indolecarbonyl)piperazines lacking the N-benzyl group (e.g., 1-[4-(1H-indole-6-carbonyl)piperazin-1-yl]ethanone, PubChem CID 2777985) and those with N-phenyl substitution are explicitly claimed for CNS applications, but individual compound data remain unpublished. This structural divergence implies potential pharmacokinetic and receptor-binding differences, though no public quantitative evidence currently substantiates this.

5-HT2A antagonist indole substitution patent analysis

Piperazine N-Acetyl Substitution: Predicted Impact on Basicity and Solubility

The target compound carries an N-acetyl cap on the piperazine ring. By analogy with well-characterized N-acetylpiperazine-containing molecules, this substitution neutralizes the basicity of the distal piperazine nitrogen (estimated pKa of conjugate acid ~5-6 for the acetylated nitrogen versus ~8-9 for a free piperazine NH or N-alkyl analog) [1]. This modification is expected to reduce the number of positively charged species at physiological pH, potentially enhancing passive membrane permeability and reducing hERG channel interactions compared to more basic piperazine analogs. However, these are class-level inferences; no experimental pKa, logD, or permeability data are publicly available for this exact compound.

physicochemical properties N-acetylpiperazine drug-likeness

Recommended Use Cases for 1-{4-[(1-Benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone Based on Current Evidence


Chemical Probe for Serotonin Receptor Toolbox Development (De Novo Characterization Required)

Given the compound's placement within the 5-HT2A antagonist patent class [1], it is most rationally deployed as a starting point for building a custom chemical probe panel. A research group would need to perform primary radioligand binding assays against 5-HT2A, 5-HT2C, and related aminergic receptors to establish its selectivity fingerprint before use. Procurement is justified only within programs equipped for comprehensive in vitro pharmacological profiling.

Structure-Activity Relationship (SAR) Expansion of the 6-Indole Carbonyl Series

The compound provides a convenient point of diversification for medicinal chemistry efforts exploring the 6-carbonyl indole vector. Its N-benzyl and N-acetyl substituents offer orthogonal synthetic handles (e.g., debenzylation, acetyl hydrolysis) for further derivatization. This makes it suitable as an intermediate scaffold in hit-to-lead campaigns, provided the synthesis is cost-effective at the required scale.

Negative Control or Tool Compound for Patent Landscape Analysis

In competitive intelligence or patent strategy, this compound can serve as a specific example of a claimed but pharmacologically uncharacterized entity within the N-(indolecarbonyl)piperazine patent estate. It may be procured to assess freedom-to-operate or to evaluate the scope of the original Merck claims, particularly where the N-benzyl substitution pattern is of interest.

Reference Standard for Analytical Method Development

With a well-defined SMILES string (CC(=O)N1CCN(C(=O)c2ccc3ccn(Cc4ccccc4)c3c2)CC1) and CAS number , this compound can be used as a reference standard in LC-MS or NMR method development and validation for related N-(indolecarbonyl)piperazine analogs in pharmacological or environmental sample analysis.

Quote Request

Request a Quote for 1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.